

Comprehensive literature review of (2-Chloropropoxy)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Chloropropoxy)benzene

Cat. No.: B1582726

[Get Quote](#)

An In-depth Technical Guide to (2-Chloropropoxy)benzene

Abstract: This technical guide provides a comprehensive literature review of **(2-Chloropropoxy)benzene** (CAS No: 53491-30-8), a bifunctional aromatic ether. It is intended for an audience of researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, primary synthetic routes, and characteristic chemical reactivity of the molecule. We will explore its potential as a versatile intermediate in organic synthesis, propose robust analytical methodologies for its characterization, and discuss its toxicological profile based on established data for structurally related compounds. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for laboratory and development applications.

Introduction and Molecular Overview

(2-Chloropropoxy)benzene is an organic compound that merges the structural features of an aromatic ether and a secondary alkyl halide. Its molecular framework consists of a benzene ring linked via an ether oxygen to a three-carbon propyl chain, which is chlorinated at the second position. This unique combination of a phenoxy group and a reactive chlorine atom makes it a potentially valuable intermediate in multi-step organic syntheses, allowing for sequential or targeted reactions at two distinct sites. The ether linkage is generally stable, while the secondary chloride provides a reactive handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups. Understanding the synthesis, properties, and

reactivity of this molecule is crucial for leveraging its full potential in the design and development of novel chemical entities.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions. The key physicochemical data for **(2-Chloropropoxy)benzene** are summarized below.

Tabulated Physicochemical Data

Property	Value	Source
IUPAC Name	2-chloropropoxybenzene	[1]
Synonyms	1-Phenoxy-2-chloropropane	[1]
CAS Number	53491-30-8	[1]
Molecular Formula	C ₉ H ₁₁ ClO	[1]
Molecular Weight	170.63 g/mol	[1]
Density	1.11 g/cm ³	[2]
Boiling Point	95°C at 5 mmHg	[2]
Flash Point	98.4°C	[2]
XLogP3	3.2	[1] [2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	3	[2]
Complexity	99.7	[1] [2]

Molecular Structure

The structure of **(2-Chloropropoxy)benzene** is foundational to its reactivity. The diagram below illustrates the connectivity of the atoms.

Caption: Molecular structure of **(2-Chloropropoxy)benzene**.

Synthesis and Manufacturing

The most direct and widely applicable method for synthesizing aryl ethers like **(2-Chloropropoxy)benzene** is the Williamson ether synthesis.^{[3][4]} This reaction remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.^{[4][5]}

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S_N2) reaction.^{[3][4]}

The general mechanism involves the attack of an alkoxide ion (a deprotonated alcohol) on a primary alkyl halide or other electrophile with a good leaving group.^{[4][5]}

For the synthesis of **(2-Chloropropoxy)benzene**, the logical disconnection is between the ether oxygen and the propyl chain. This retrosynthetic analysis suggests two primary reactants:

- The Nucleophile: Sodium phenoxide, generated by deprotonating phenol with a suitable base.
- The Electrophile: A propyl halide with a leaving group at the 1-position and a chlorine atom at the 2-position, such as 1,2-dichloropropane.

The choice of a primary halide as the electrophile is critical. Because this is an S_N2 reaction, primary alkyl halides are strongly preferred to minimize the competing E2 elimination reaction, which becomes significant with secondary and predominant with tertiary alkyl halides.^{[3][6]}

Caption: Workflow for the Williamson ether synthesis of **(2-Chloropropoxy)benzene**.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis for aryl ethers.^[6]

Materials:

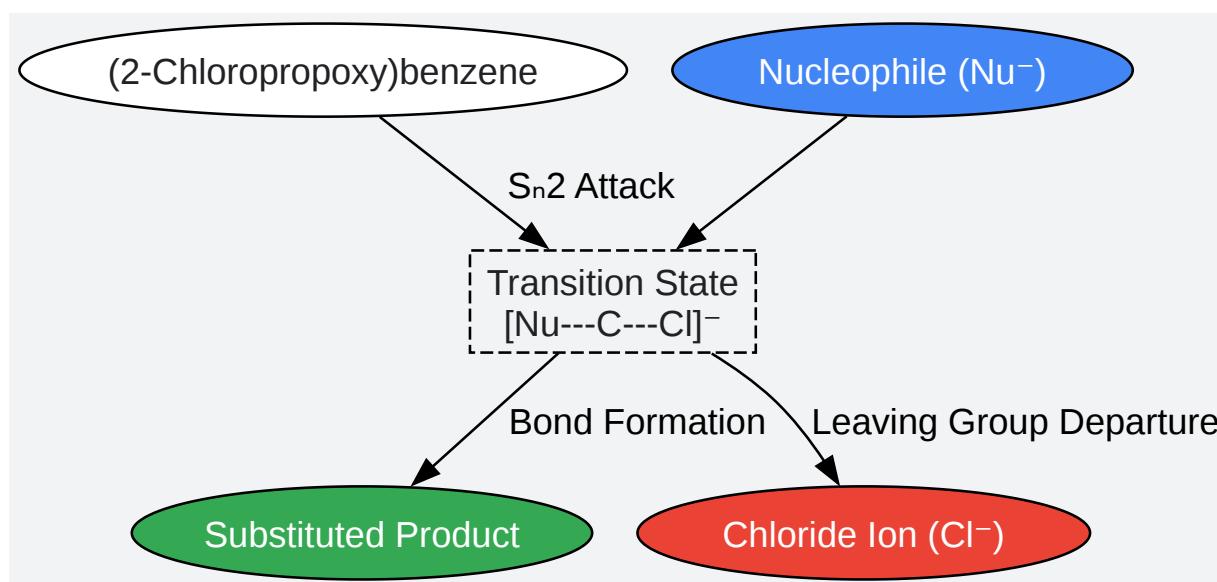
- Phenol

- Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
- 1,2-Dichloropropane
- Dimethylformamide (DMF) or other polar aprotic solvent
- Diethyl ether or other extraction solvent
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Generation of the Nucleophile: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol in DMF. Add an equimolar amount of a strong base like sodium hydroxide. Stir the mixture at room temperature until the phenol is fully deprotonated to form sodium phenoxide. The reaction is often accompanied by the formation of water.
- Nucleophilic Attack: To the solution of sodium phenoxide, add 1,2-dichloropropane (typically in slight excess). The primary chloride at the 1-position is more susceptible to S_N2 attack than the secondary chloride at the 2-position, leading to the desired regioselectivity.
- Reaction Conditions: Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material. Using a polar aprotic solvent like DMF accelerates S_N2 reactions.^[7]
- Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether. The organic layer contains the desired product.
- Washing: Wash the organic layer sequentially with water, dilute NaOH solution (to remove any unreacted phenol), and finally with brine to remove residual water.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: The crude product is typically purified by vacuum distillation to yield pure **(2-Chloropropoxy)benzene**.^[8]


Chemical Reactivity and Mechanistic Pathways

The bifunctional nature of **(2-Chloropropoxy)benzene** allows for a range of chemical transformations.

Nucleophilic Substitution at the Propoxy Chain

The secondary chloride on the propyl chain is a reactive site for nucleophilic substitution. This allows for the introduction of various functional groups, making it a useful synthetic intermediate.^[8]

Mechanism: The reaction proceeds via a standard S_N2 mechanism where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group.

[Click to download full resolution via product page](#)

Caption: General mechanism for nucleophilic substitution at the C2 position.

Causality: This reaction is a cornerstone of its utility. For instance, reaction with an amine (R_2NH) would yield an amino-ether, while reaction with a thiol (RSR') would produce a thioether.

[8] These transformations are fundamental in building more complex molecules, particularly in pharmaceutical chemistry where such scaffolds are common.

Electrophilic Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution. The (2-chloropropoxy) group is an ortho-, para-directing activator due to the lone pairs on the ether oxygen, which can be donated to the ring to stabilize the carbocation intermediate (arenium ion).

Common reactions include:

- Nitration: Using $\text{HNO}_3/\text{H}_2\text{SO}_4$ to introduce a nitro group, primarily at the para position due to sterics.
- Halogenation: Using $\text{Br}_2/\text{FeBr}_3$ or $\text{Cl}_2/\text{AlCl}_3$ to add a halogen to the ring.[9]
- Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups, though the ether oxygen can sometimes coordinate with the Lewis acid catalyst, complicating the reaction.

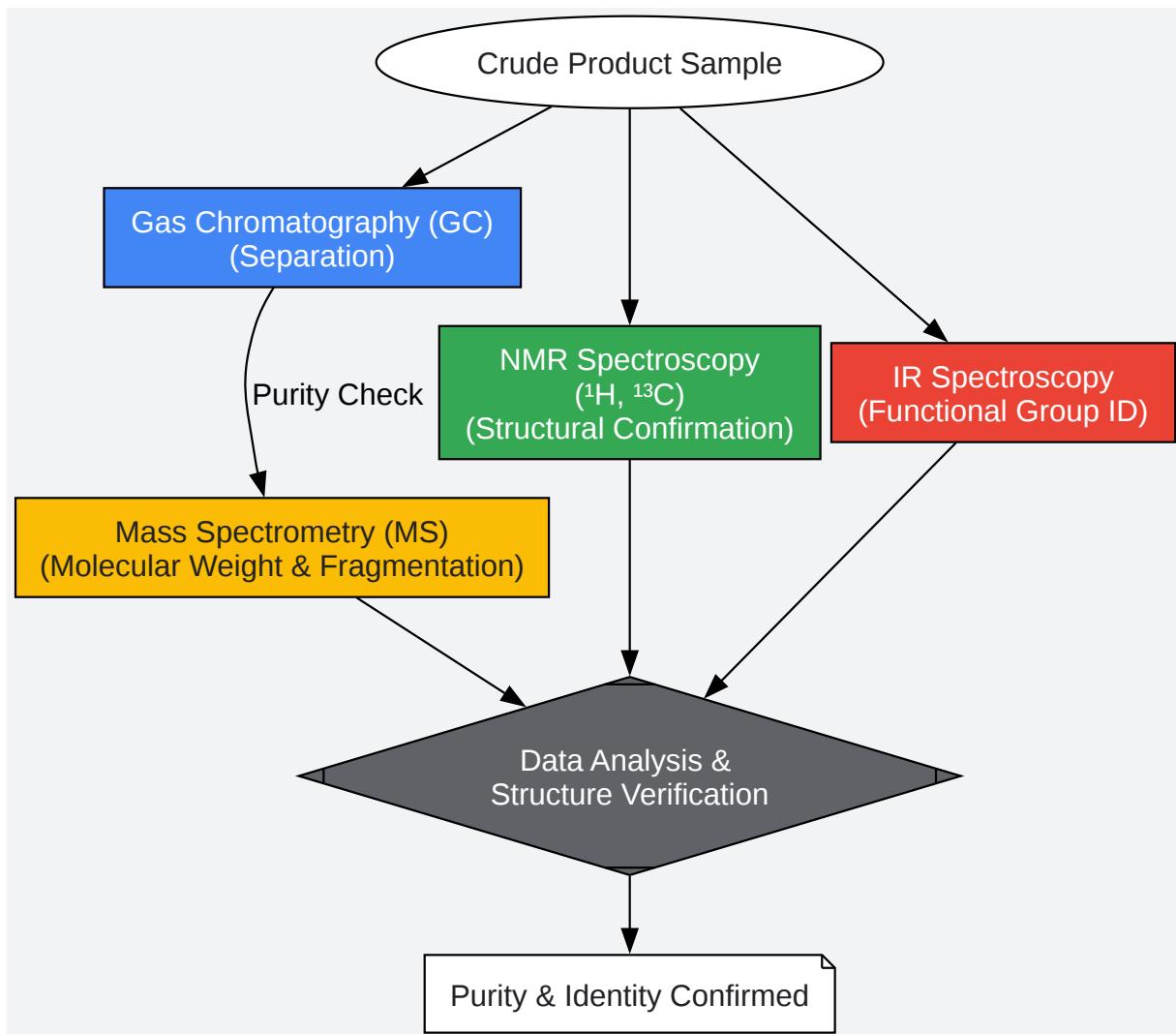
The choice of reaction sequence—modifying the side chain first versus the ring—is a key strategic decision in a multi-step synthesis.[10]

Applications as a Synthetic Intermediate

While direct applications of **(2-Chloropropoxy)benzene** are not widely documented, its structure is analogous to key intermediates in the synthesis of biologically active molecules.[8] Its value lies in its role as a bifunctional building block.

The molecule can be conceptualized as a "scaffold" from which more complex structures can be elaborated. For example, the chlorine can be displaced by a nucleophile, and the aromatic ring can be functionalized via electrophilic substitution, providing two independent vectors for molecular growth.

Caption: **(2-Chloropropoxy)benzene** as a divergent synthetic building block.


This divergent approach is highly valuable in constructing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Analytical Methodologies

Proper characterization is essential to confirm the identity and purity of synthesized **(2-Chloropropoxy)benzene**. A combination of chromatographic and spectroscopic methods is recommended.

Proposed Analytical Workflow

A standard workflow for the analysis would involve initial separation by Gas Chromatography (GC) followed by identification using Mass Spectrometry (MS) and structural confirmation with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

[Click to download full resolution via product page](#)

Caption: Recommended analytical workflow for compound characterization.

Expert Insights:

- GC-MS: This is the gold standard for separating volatile organic compounds and confirming molecular weight.[11][12] The fragmentation pattern in the mass spectrum would be characteristic, likely showing loss of a chloropropyl group or fragments thereof.

- NMR Spectroscopy: ^1H NMR would show distinct signals for the aromatic protons, the diastereotopic $-\text{OCH}_2-$ protons, the $-\text{CHCl}-$ proton, and the terminal $-\text{CH}_3$ group. ^{13}C NMR would confirm the number of unique carbon environments.
- IR Spectroscopy: An IR spectrum would show characteristic C-O-C stretching frequencies for the ether linkage (around 1250 cm^{-1}), C-H stretches for the aromatic and aliphatic portions, and C-Cl stretching vibrations (around $600\text{-}800\text{ cm}^{-1}$).[\[1\]](#)

Safety and Toxicology

No specific, comprehensive toxicological profile for **(2-Chloropropoxy)benzene** is readily available. Therefore, a conservative hazard assessment must be inferred from its structural components: an aromatic ether and a chlorinated alkane.

Inferred Hazards:

- Skin/Eye Irritation: Like many organic solvents and alkyl halides, it is expected to be an irritant to the skin and eyes. The hazard statement H315 (Causes skin irritation) is associated with related compounds.
- Inhalation: Harmful if inhaled. Volatile organic compounds can cause respiratory tract irritation.[\[2\]](#) The hazard statement H332 (Harmful if inhaled) is relevant.
- Chronic Exposure: The benzene ring is a structural alert. While the ether linkage generally reduces the toxicity compared to benzene itself, chronic exposure to any benzene derivative should be minimized. Benzene is a known human carcinogen and can cause damage to organs through prolonged exposure.[\[13\]](#)[\[14\]](#)
- Environmental: Many chlorinated organic compounds are toxic to aquatic life and persist in the environment.[\[15\]](#)

Recommended Handling Precautions

Precaution Category	Recommended Action	Rationale / Source
Engineering Controls	Work in a well-ventilated fume hood.	To minimize inhalation exposure.[13]
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.	To prevent skin and eye contact.[13][16]
Fire Safety	Keep away from heat, sparks, and open flames. Use non-sparking tools.	The compound is likely combustible (Flash Point: 98.4°C).[2][16]
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated area.	To prevent release of vapors and degradation.[2]
Disposal	Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.	To prevent environmental contamination.

Conclusion

(2-Chloropropoxy)benzene is a valuable, bifunctional molecule whose utility is primarily realized as a synthetic intermediate. Its preparation is straightforward via the Williamson ether synthesis, a robust and well-understood reaction. The compound's true potential is unlocked through the strategic manipulation of its two reactive sites: the secondary chloride on the propyl chain and the activated aromatic ring. This allows for the divergent synthesis of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. While a comprehensive toxicological profile is lacking, a cautious approach to handling, based on the known hazards of its constituent functional groups, is mandatory. The analytical methods outlined provide a clear pathway for its unambiguous characterization, ensuring quality and purity in research and development settings.

References

- Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565152, **(2-Chloropropoxy)benzene**.
- Study.com. (n.d.). Predict the major products of the following reactions.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231365, (2-Chloropropyl)benzene.
- LookChem. (n.d.). **(2-Chloropropoxy)benzene**.
- National Institute of Standards and Technology. (n.d.). Benzene, (2-chloropropyl)-. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12423104, ((2S)-2-Chloropropyl)benzene.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Global Substance Registration System. (n.d.). (2-CHLOROPROPYL)BENZENE.
- National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Benzene.
- precisionFDA. (n.d.). (2-CHLOROPROPYL)BENZENE, (R)-.
- Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives.
- National Institute of Standards and Technology. (n.d.). Benzene, (2-chloropropyl)-.
- Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes.
- chemistNATE. (2021, July 11). Adding Cl to Benzene: Electrophilic Substitution [Video]. YouTube.
- Occupational Safety and Health Administration. (n.d.). Benzene Method no.: 1005.
- PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene.
- GOV.UK. (2024, October 4). Benzene: toxicological overview.
- National Institute of Technology and Evaluation, Japan. (n.d.). Hazard Assessment Report: Chlorobenzene.
- GDS Corp. (2015, July 27). Sampling And Analytical Methods For Benzene Monitoring.
- Agency for Toxic Substances and Disease Registry. (2007, August). Toxicological Profile for Benzene.
- National Center for Biotechnology Information. (n.d.). Health Effects. In Toxicological Profile for Chlorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2-Chloropropoxy)benzene | C9H11ClO | CID 565152 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Buy (2-Chloropropoxy)benzene (EVT-301658) | 53491-30-8 [evitachem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf
[ncbi.nlm.nih.gov]
- 12. gdscorp.com [gdscorp.com]
- 13. cpchem.com [cpchem.com]
- 14. gov.uk [gov.uk]
- 15. cerij.or.jp [cerij.or.jp]
- 16. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Comprehensive literature review of (2-Chloropropoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582726#comprehensive-literature-review-of-2-chloropropoxy-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com